5-Bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyrimidine
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Overview
Description
5-Bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyrimidine is a heterocyclic compound that combines the structural features of pyrimidine and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antiviral, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyrimidine typically involves the reaction of 5-bromo-2-chloropyrimidine with 4-methyl-1,2,4-triazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The triazole ring can participate in redox reactions, altering its electronic properties.
Cyclization: The compound can form additional heterocyclic structures through cyclization reactions.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted pyrimidines and triazoles with various functional groups.
- Cyclized heterocyclic compounds with enhanced biological activity .
Scientific Research Applications
5-Bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyrimidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
5-Bromo-1-methyl-1H-1,2,4-triazole: Shares the triazole ring but lacks the pyrimidine moiety.
2-Amino-5-bromo-4-methylthiazole: Contains a thiazole ring instead of a pyrimidine ring.
Uniqueness: 5-Bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyrimidine is unique due to its combined pyrimidine and triazole structures, which confer distinct electronic and steric properties. This dual-ring system enhances its ability to interact with various biological targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
5-bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN5/c1-13-4-11-12-7(13)6-9-2-5(8)3-10-6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNKTOAKFWNUTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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